rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[320]heptane hydrochloride is a bicyclic compound that features a thiophene ring and an azabicyclo heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:
Formation of the Azabicyclo Heptane Core: This can be achieved through a series of cyclization reactions starting from suitable precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the azabicyclo heptane core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azabicyclo heptane core can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the azabicyclo heptane core can produce different amine derivatives.
Scientific Research Applications
rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
- rac-methyl (1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
Uniqueness
rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14ClNS |
---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
(1S,5S)-1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10;/h1-2,7-8,11H,3-6H2;1H/t8-,10-;/m0./s1 |
InChI Key |
LQQDHWKTFFLEPO-GNAZCLTHSA-N |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CC=CS3.Cl |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CS3.Cl |
Origin of Product |
United States |
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